![molecular formula C8H5F3N4O B2486005 N-(8-[1,2,4]Triazolo[1,5-a]pyridin-8-yl)-2,2,2-trifluoracetamid CAS No. 338419-10-6](/img/structure/B2486005.png)
N-(8-[1,2,4]Triazolo[1,5-a]pyridin-8-yl)-2,2,2-trifluoracetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is a heterocyclic compound that contains a trifluoromethyl group and a triazolopyridine moiety. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of nitrogen atoms in the triazolopyridine ring system contributes to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyridine derivatives as anticancer agents. These compounds have shown promising results against various cancer cell lines. For instance, a series of novel triazolo[1,5-a]pyrimidine derivatives demonstrated significant anti-tumor activity with IC50 values ranging from 6.1 μM to 12.3 μM against human cancer cell lines such as HT-1080 and Bel-7402 . The structural modifications in these compounds are crucial for enhancing their potency and selectivity.
RORγt Inhibition
Another critical application of this compound is its role as an inverse agonist of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which is involved in the regulation of immune responses and inflammation. The compound exhibited a high inhibitory activity with an IC50 of 41 nM in reporter gene assays. This suggests its potential use in treating autoimmune diseases by modulating T-cell responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the triazolo[1,5-a]pyridine scaffold influence biological activity. For example, the presence of trifluoromethyl groups has been shown to enhance metabolic stability and potency against various biological targets. The optimization of side chains and functional groups can lead to improved pharmacokinetic profiles and reduced toxicity .
Synthesis and Case Studies
The synthesis of 2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide involves multi-step reactions that allow for precise control over the chemical structure. Case studies indicate that derivatives with specific substitutions at positions C-5 and C-7 exhibit enhanced anti-tumor activities compared to their unsubstituted counterparts. For instance, compounds with disubstituted aniline rings showed superior efficacy in inhibiting tumor growth in vitro .
Comparative Data Table
The following table summarizes key findings related to the pharmacological properties and activities of various derivatives within the [1,2,4]triazolo[1,5-a]pyridine class:
Wirkmechanismus
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or agonistic activity . The interaction with these targets can lead to changes in cellular processes, potentially altering the function of the cell.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
A related compound was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties can significantly impact the bioavailability and efficacy of the compound.
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against cancer cells , suggesting potential therapeutic applications in oncology.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of similar compounds has been shown to be influenced by reaction temperature . Additionally, these compounds have been found to be thermally stable with decomposition temperatures in the range of 454-476 °C . These factors can impact the compound’s stability and efficacy in different environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A related compound with similar structural features but lacking the trifluoromethyl group.
2,2,2-Trifluoroacetamide: Contains the trifluoromethyl group but lacks the triazolopyridine moiety.
Uniqueness
2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is unique due to the combination of the trifluoromethyl group and the triazolopyridine ring system. This combination imparts distinct chemical properties and biological activities that are not observed in similar compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Biologische Aktivität
2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
- Molecular Formula : C10H8F3N5O
- Molecular Weight : 295.20 g/mol
- CAS Number : 249648-16-6
Synthesis
The synthesis of 2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide involves several steps which include the formation of the triazole ring and subsequent acylation. The general procedure includes:
- Formation of the [1,2,4]triazole ring from appropriate precursors.
- Acylation using trifluoroacetic anhydride to introduce the trifluoroacetyl group.
- Purification through recrystallization or chromatography.
Antitumor Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant antitumor properties. Specifically:
- In vitro Studies : Compounds similar to 2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells) .
- Mechanism : The mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation.
Inhibition of RORγt
The compound has been studied for its ability to inhibit RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor involved in inflammatory responses:
- Activity : In a luciferase reporter gene assay, related compounds demonstrated IC50 values as low as 41 nM for RORγt inhibition .
- Inflammation Modulation : In mouse models induced with IL-18/23 cytokines, significant dose-dependent reductions in IL-17A production were observed .
Antiparasitic Activity
Recent patent literature suggests that derivatives of this compound may serve as protozoan proteasome inhibitors:
- Leishmaniasis Treatment : The compound has shown promise in inhibiting the growth of Leishmania species in vitro .
Study 1: Antitumor Efficacy
In a study evaluating various triazolo[1,5-a]pyridine derivatives for anticancer activity:
- Compound Tested : 2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide.
- Results : Exhibited significant cytotoxicity against colon and breast cancer cell lines with an IC50 value of approximately 15 µM.
Study 2: RORγt Inhibition
Another study focused on the immunomodulatory effects of triazolo derivatives:
- Methodology : Utilized human whole blood assays to measure IL-17A levels post-treatment.
- Findings : The compound led to a reduction in IL-17A release by more than 50% at concentrations above 100 nM.
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7(16)14-5-2-1-3-15-6(5)12-4-13-15/h1-4H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOVHXKLDDCCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.